6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide
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Overview
Description
6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of Halogens: Bromination and chlorination reactions can be carried out using bromine and chlorine sources under controlled conditions.
Nitrophenyl Substitution: The nitrophenyl group can be introduced through nucleophilic aromatic substitution reactions.
Carboxamide Formation: The final step involves the formation of the carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, solvents, and temperature control to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the development of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like nitro, bromo, and chloro can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-bromo-3-chloro-1-benzothiophene-2-carboxamide: Lacks the nitrophenyl group.
6-bromo-3-chloro-N-(2-methylphenyl)-1-benzothiophene-2-carboxamide: Contains a methyl group instead of a nitro group.
6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.
Uniqueness
The unique combination of bromine, chlorine, and nitrophenyl groups in 6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide can impart distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C15H8BrClN2O3S |
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Molecular Weight |
411.7 g/mol |
IUPAC Name |
6-bromo-3-chloro-N-(2-nitrophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8BrClN2O3S/c16-8-5-6-9-12(7-8)23-14(13(9)17)15(20)18-10-3-1-2-4-11(10)19(21)22/h1-7H,(H,18,20) |
InChI Key |
ASCAQWYPVLZJDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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